molecular formula C9H5FO3 B8137622 7-fluoro-2-hydroxychromen-4-one

7-fluoro-2-hydroxychromen-4-one

Cat. No.: B8137622
M. Wt: 180.13 g/mol
InChI Key: UKXAQJTWICIBRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-2-hydroxychromen-4-one is a fluorinated derivative of the chromen-4-one core, a privileged scaffold in medicinal chemistry. The strategic incorporation of a fluorine atom at the 7-position is known to enhance key pharmaceutical properties, including metabolic stability, lipophilicity, and bioavailability, making this compound a valuable intermediate in the development of novel therapeutic agents . This building block is designed for the synthesis of diverse compounds for biological evaluation. Research on analogous fluorinated chromenones has demonstrated promising anticancer and antiviral activities in vitro, highlighting the potential of this chemical class in early-stage drug discovery . Furthermore, the structure is closely related to flavonoid metabolites, which are widely investigated for their broad bioactivities, such as antioxidant, anti-inflammatory, and enzyme inhibitory effects . The compound is offered for research applications as a building block in organic synthesis and medicinal chemistry. It is strictly for laboratory research use. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or any form of human use.

Properties

IUPAC Name

7-fluoro-2-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO3/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXAQJTWICIBRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC(=CC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1F)OC(=CC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Fluorinated Acetophenone Derivatives

A foundational method for constructing the chromenone scaffold involves cyclizing fluorinated acetophenone precursors. For example, 7-fluorochromen-4-one derivatives are synthesized from 2-hydroxy-5-fluoroacetophenone via a Dean-Stark-assisted cyclization using dimethylformamide dimethylacetal (DMF-DMA) and hydrochloric acid (HCl). This protocol, adapted from substituted chromenone syntheses, achieves yields exceeding 95% under optimized conditions.

Key Steps:

  • Condensation : The acetophenone derivative reacts with DMF-DMA at 100°C to form an enamine intermediate.

  • Cyclization : Treatment with HCl in dichloromethane (DCM) induces ring closure, yielding the chromenone core.

To introduce the 2-hydroxy group, modifications to the starting material are necessary. For instance, substituting 2-hydroxy-5-fluoroacetophenone with a dihydroxy variant (e.g., 2,5-dihydroxy-6-fluoroacetophenone) could theoretically enable retention of the hydroxyl group at position 2 post-cyclization. However, this approach remains speculative without explicit literature validation.

Hydroxylation and Functional Group Interconversion

Hydrogen Peroxide-Mediated Hydroxylation

The introduction of hydroxyl groups on chromenones is exemplified by the synthesis of 6-fluoro-3-hydroxychromen-4-one, where hydrogen peroxide (H₂O₂) facilitates hydroxylation during cyclization. Adapting this method for 7-fluoro-2-hydroxychromen-4-one would require:

  • Starting Material : (5-Fluoro-2-hydroxyphenyl)acetophenone or analogs.

  • Reaction Conditions : Cyclization with H₂O₂ (35%) under reflux, followed by purification via recrystallization.

Challenges :

  • Regioselectivity : Ensuring hydroxylation at position 2 necessitates directing groups or protective strategies to control reactivity.

  • Side Reactions : Competing oxidation or over-hydroxylation may reduce yields.

Multi-Step Synthesis and Optimization

Sequential Protection and Deprotection

A multi-step approach involving protective groups could circumvent undesired side reactions. For example:

  • Protection : Temporarily mask reactive hydroxyl or keto groups using tert-butoxycarbonyl (Boc) or acetyl groups.

  • Fluorination : Introduce fluorine via electrophilic substitution (e.g., using Selectfluor™) or nucleophilic displacement.

  • Deprotection : Remove protective groups under mild acidic or basic conditions to unveil the 2-hydroxy group.

This method, while untested for the target compound, draws parallels from Boc-protected chromenone syntheses.

Comparative Analysis of Reaction Conditions

The table below summarizes reaction parameters from analogous chromenone syntheses, providing a framework for optimizing 7-fluoro-2-hydroxychromen-4-one production:

Starting MaterialReagentsConditionsYield (%)Reference
2-Hydroxy-5-fluoroacetophenoneDMF-DMA, HCl100°C, 10 min97
(5-Fluoro-2-hydroxyphenyl)acetophenoneH₂O₂, HClReflux, 2 h72

Insights :

  • Temperature Control : Lower temperatures (40–80°C) favor product stability in acid-mediated cyclizations.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates but may complicate purification.

Industrial Scalability and Challenges

Continuous Flow Reactors

Adopting flow chemistry could improve scalability and reproducibility. For instance, continuous flow systems reduce reaction times and enhance heat transfer during exothermic steps like cyclization.

Purification Techniques

  • Chromatography : Silica gel column chromatography with hexane-ethyl acetate gradients effectively isolates chromenones.

  • Recrystallization : Ethanol-water mixtures offer high-purity yields for crystalline products .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-2-hydroxychromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: In this reaction, the compound gains electrons, resulting in the reduction of specific functional groups.

    Substitution: This involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

The reactions of 7-fluoro-2-hydroxychromen-4-one typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

7-fluoro-2-hydroxychromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-fluoro-2-hydroxychromen-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs with Fluorine Substitution

Compound Name Substituents (Position) Key Properties/Activities References
7-Fluoro-2-hydroxychromen-4-one F (7), OH (2) Potential enhanced metabolic stability
3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one F (4-Ph), OH (7) Antimicrobial activity; improved binding
7-Bromo-3-hydroxy-4H-chromen-4-one Br (7), OH (3) Photoreactivity in fluorescence studies
7-Chloro-4-hydroxy-2H-chromen-2-one Cl (7), OH (4) Higher electrophilicity due to Cl

Key Observations :

  • Fluorine vs. Halogens : Fluorine’s electronegativity and small atomic radius enhance metabolic stability and bioavailability compared to bulkier halogens like bromine or chlorine .
  • Positional Effects : Fluorine at position 7 (as in the target compound) may improve aromatic ring electron density, influencing interactions with biological targets like enzymes or receptors .

Analogs with Hydroxyl and Methoxy Groups

Compound Name Substituents (Position) Key Properties/Activities References
7-Hydroxy-2-phenylchromen-4-one OH (7), Ph (2) Antioxidant, anticancer activities
5-Hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one OH (5), OMe (7), OMe (3,4,5-Ph) Antiproliferative activity (e.g., corymbosin)
7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one OH (7), OMe (2-Ph) Isoflavone analog with estrogenic potential

Key Observations :

  • Hydroxyl vs. Methoxy : Hydroxyl groups enhance hydrogen-bonding capacity, critical for antioxidant activity , while methoxy groups increase lipophilicity, improving membrane permeability .
  • Phenyl vs. Alkyl Substituents : Aromatic substituents (e.g., phenyl at position 2) contribute to π-π stacking interactions in enzyme binding pockets, whereas alkyl groups may reduce steric hindrance .

Heteroatom-Modified Analogs

Compound Name Substituents (Position) Key Properties/Activities References
7-Fluoro-2-(prop-2-en-1-ylsulfanyl)-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-4-one F (7), S-allyl (2), triazole (3) Antifungal/antibacterial (thiochromenone)
7-Ethoxy-3-phenyl-4H-chromen-4-one OEt (7), Ph (3) Reduced polarity; synthetic intermediate

Key Observations :

  • Thiochromenones: Replacement of the oxygen atom with sulfur (thiochromenone) alters electronic properties and enhances interactions with sulfur-metabolizing enzymes .
  • Ethoxy Groups : Ethoxy substituents (e.g., at position 7) decrease solubility but may prolong half-life in vivo .

Q & A

Q. What are the validated synthetic routes for 7-fluoro-2-hydroxychromen-4-one, and how can purity be ensured?

Methodological Answer: Synthesis typically involves fluorination at the 7-position of a chromen-4-one scaffold. A common approach is via Friedel-Crafts acylation followed by cyclization. For purity validation, High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are critical. Evidence from similar chromenone derivatives (e.g., 3,5-dihydroxy-7-methoxy derivatives) shows that combining HPLC retention times with NMR chemical shifts (e.g., δ 6.3–6.8 ppm for aromatic protons) ensures structural fidelity and purity ≥95% .

Q. How can the electronic and steric effects of the 7-fluoro substituent be characterized experimentally?

Methodological Answer: X-ray crystallography can resolve the spatial arrangement of the fluoro group. Computational methods (e.g., density functional theory, DFT) predict electron-withdrawing effects, which can be validated via Hammett substituent constants (σₚ) derived from reaction kinetics. Infrared (IR) spectroscopy can detect shifts in carbonyl stretching frequencies (e.g., 1650–1700 cm⁻¹), indicating electronic perturbations .

Q. What analytical techniques are recommended for quantifying 7-fluoro-2-hydroxychromen-4-one in complex matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. For example, using a C18 column (3.5 µm, 100 Å) with a gradient of acetonitrile/water (0.1% formic acid) achieves baseline separation. Calibration curves (1–100 ng/mL) with R² >0.99 ensure sensitivity. Internal standards (e.g., deuterated analogs) minimize matrix effects .

Q. How can solubility and stability be optimized for in vitro assays?

Methodological Answer: Use co-solvents like dimethyl sulfoxide (DMSO) at ≤0.1% (v/v) to avoid cellular toxicity. Stability studies in phosphate-buffered saline (PBS, pH 7.4) at 37°C over 24 hours, monitored via UV-Vis spectroscopy (λmax ~310 nm), assess degradation. Lyophilization with cryoprotectants (e.g., trehalose) enhances long-term storage .

Q. What spectroscopic benchmarks confirm the 2-hydroxyl group’s presence?

Methodological Answer: The hydroxyl proton appears as a singlet at δ 10.5–12.0 ppm in ¹H NMR (DMSO-d₆). In IR, a broad O–H stretch (~3200 cm⁻¹) and a conjugated carbonyl (C=O) stretch (~1650 cm⁻¹) are diagnostic. Mass spectrometry (ESI+) should show [M+H]+ with m/z matching the molecular formula (e.g., C₉H₅FO₃: 196.03) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for fluorinated chromenones?

Methodological Answer: Synthesize analogs with substitutions at positions 3, 5, and 7. For example, replace fluorine with chloro, methoxy, or trifluoromethyl groups. Test biological activity (e.g., kinase inhibition) using enzyme-linked immunosorbent assays (ELISA). Pair experimental IC₅₀ values with computational docking (e.g., AutoDock Vina) to map binding affinities. Evidence from 3-(4-methoxyphenyl)-trifluoromethyl analogs shows fluorine’s role in enhancing lipophilicity (logP) and target engagement .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line differences). Validate findings using orthogonal assays:

  • In vitro: Compare results across primary cells (e.g., HEK293 vs. HeLa) and recombinant enzymes.
  • In silico: Apply cheminformatics tools (e.g., Schrödinger’s QikProp) to assess bioavailability and off-target effects.
    For example, conflicting cytotoxicity data may reflect divergent apoptosis pathways, resolvable via flow cytometry (Annexin V/PI staining) .

Q. How can regioselective fluorination be achieved during synthesis?

Methodological Answer: Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under anhydrous conditions (CH₂Cl₂, 0°C) targets the 7-position. Monitor reaction progress via thin-layer chromatography (TLC, Rf ~0.4 in ethyl acetate/hexane 3:7). Isotopic labeling (¹⁸F) followed by radio-HPLC confirms regioselectivity .

Q. What mechanistic insights explain the compound’s fluorescence properties?

Methodological Answer: Fluorescence emission (λem ~450 nm) arises from π→π* transitions in the conjugated chromenone system. Time-resolved fluorescence spectroscopy quantifies quantum yields (Φ) and lifetime (τ). Solvatochromic shifts in polar solvents (e.g., ethanol vs. cyclohexane) indicate intramolecular charge transfer (ICT). Compare with non-fluorinated analogs to isolate fluorine’s electron-withdrawing effects .

Q. How can metabolic pathways and degradation products be identified?

Methodological Answer: Incubate the compound with liver microsomes (e.g., human CYP3A4) and analyze metabolites via ultra-high-performance LC (UHPLC)-QTOF-MS. Phase I metabolites (e.g., hydroxylation at C-5) and Phase II conjugates (glucuronides) can be identified using fragmentation patterns (MS/MS). Stable isotope tracing (¹³C) and NMR-based metabolomics further elucidate pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.